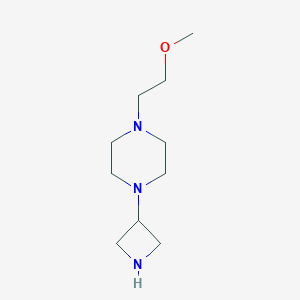
(3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one is a synthetic organic compound characterized by its unique structure, which includes ethoxy, difluoro, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 4-fluorobenzaldehyde and ethyl difluoroacetate as starting materials. The reaction is catalyzed by a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for a specific duration, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorobenzaldehyde: Shares the fluorophenyl group but differs in other functional groups and structure.
1-(Triphenylphosphoranylidene)propan-2-one: Contains a phosphoranylidene group and is used in similar synthetic applications.
Properties
Molecular Formula |
C12H11F3O2 |
|---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
(E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H11F3O2/c1-2-17-8-7-11(16)12(14,15)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3/b8-7+ |
InChI Key |
UYUSURXHTYJWJB-BQYQJAHWSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C(C1=CC=C(C=C1)F)(F)F |
Canonical SMILES |
CCOC=CC(=O)C(C1=CC=C(C=C1)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13560049.png)



![1-[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560060.png)


![2-Amino-8-chloro[1,2,4]triazolo[1,5-a]pyridine-6-methanol](/img/structure/B13560092.png)




![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13560124.png)

